molecular formula C22H32O2 B191361 Grifolin CAS No. 6903-07-7

Grifolin

Cat. No. B191361
CAS RN: 6903-07-7
M. Wt: 328.5 g/mol
InChI Key: PZHNKNRPGLTZPO-VZRGJMDUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Grifolin is a natural compound that is found in the fruiting bodies of various fungi species. It is a type of sesquiterpene that has been found to have a wide range of potential applications in scientific research.

Scientific Research Applications

Anticancer Properties

  • Apoptosis Induction in Osteosarcoma Cells : Grifolin has been shown to induce apoptosis in human osteosarcoma cells by inhibiting the PI3K/AKT signalling pathway. This effect was concentration- and time-dependent, and involved the release of cytochrome c and activation of caspases (Song et al., 2007).

  • Anti-cancer Effects on Various Human Cancer Cells : Grifolin has demonstrated remarkable anticancer effects on different human cancer cells. Its action is attributed to its ability to induce apoptosis, cell cycle arrest, autophagy, and senescence in cancer cells (Bouyahya et al., 2022).

  • Inhibition of Tumor Cell Growth : Research has shown that grifolin can inhibit the growth of various tumor cell lines by inducing apoptosis. This involves the regulation of the Bcl-2 family proteins and activation of caspases (Mao Ye et al., 2005).

  • Cell-Cycle Arrest via ERK1/2 Pathway : Grifolin can cause cell-cycle arrest in G1 phase via the ERK1/2 pathway in cancer cells. This involves the inhibition of cyclin D1, cyclin E, CDK4 expression, and upregulation of CKI (p19INK4D) (Mao Ye et al., 2007).

  • Upregulation of DAPK1 in Cancer Cells : Grifolin has been found to upregulate death-associated protein kinase 1 (DAPK1) via p53 in nasopharyngeal carcinoma cells, contributing to its apoptotic effect (Xiangjian Luo et al., 2011).

  • Effects on Human Ovarian Cancer Cells : Grifolin induces apoptosis and cell cycle arrest in human ovarian cancer cells by inactivating the Akt and ERK1/2 pathways (Hong Yan et al., 2017).

Other Scientific Research Applications

  • Inhibition of Gastric Tumor Cells : Grifolin is capable of inhibiting the growth and invasion of gastric cancer cells by inducing apoptosis and suppressing the ERK1/2 pathway (Zijian Wu & Y. Li, 2017).

  • Autophagic Cell Death in Ovarian Cancer Cells : Grifolin induces autophagic cell death by inhibiting the Akt/mTOR/S6K pathway in human ovarian cancer cells (Xiaoxia Che et al., 2016).

  • Inhibition of Tumor Cell Adhesion and Migration : Grifolin inhibits tumor cells' adhesion and migration by suppressing the interplay between PGC1α and Fra-1/LSF-MMP2/CD44 axes (Xiangjian Luo et al., 2016).

  • Epigenetic Suppression of Cancer Cell Metastasis : Grifolin targets ERK1/2 to epigenetically suppress cancer cell metastasis, providing insight into its potential as a therapeutic agent (Xiangjian Luo et al., 2015).

  • G1 Phase Arrest in Nasopharyngeal Carcinoma Cells : Grifolin upregulates DAPK1 in nasopharyngeal carcinoma cells, inducing G1 phase cell-cycle arrest (Xiangjian Luo et al., 2011).

  • Hypocholesterolemic Action in Rats : Grifolin has shown hypocholesterolemic action in rats fed with a high-cholesterol diet, suggesting its potential in cardiovascular health (K. Sugiyama et al., 1994).

  • Protective Effect Against Brain Injury : Grifolin has demonstrated protective effects against brain injury in an acute cerebral ischemia rat model, showcasing its neuroprotective properties (Shan Jing et al., 2017).

properties

IUPAC Name

5-methyl-2-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O2/c1-16(2)8-6-9-17(3)10-7-11-18(4)12-13-20-21(23)14-19(5)15-22(20)24/h8,10,12,14-15,23-24H,6-7,9,11,13H2,1-5H3/b17-10+,18-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZHNKNRPGLTZPO-VZRGJMDUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)O)CC=C(C)CCC=C(C)CCC=C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)O)C/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401044417
Record name 5-Methyl-2-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrien-1-yl]-1,3-benzenediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401044417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Grifolin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030446
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Grifolin

CAS RN

6903-07-7
Record name Grifolin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6903-07-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-2-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrien-1-yl]-1,3-benzenediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401044417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GRIFOLIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5P6UA2GF78
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Grifolin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030446
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

43 °C
Record name Grifolin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030446
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Grifolin
Reactant of Route 2
Reactant of Route 2
Grifolin
Reactant of Route 3
Grifolin
Reactant of Route 4
Reactant of Route 4
Grifolin
Reactant of Route 5
Grifolin
Reactant of Route 6
Grifolin

Citations

For This Compound
954
Citations
M Ye, J Liu, Z Lu, Y Zhao, S Liu, L Li, M Tan, X Weng… - FEBS letters, 2005 - Elsevier
… Grifolin is a natural biologically active substance isolated from the fresh fruiting bodies … grifolin, namely its ability to inhibit the growth of tumor cells by the induction of apoptosis. Grifolin …
Number of citations: 141 www.sciencedirect.com
A Yaqoob, WM Li, V Liu, C Wang, S Mackedenski… - Plos one, 2020 - journals.plos.org
In our search for bioactive mushrooms native to British Columbia, we determined that the ethanol extracts from fruiting bodies of the terrestrial polypore Albatrellus flettii had potent anti-…
Number of citations: 17 journals.plos.org
M Ye, X Luo, L Li, Y Shi, M Tan, X Weng, W Li, J Liu… - Cancer letters, 2007 - Elsevier
… identify novel targets of grifolin. We found that the effect of grifolin on the human nasopharyngeal … inhibition, we evaluated the cell cycle distribution after grifolin treatment. We found that …
Number of citations: 91 www.sciencedirect.com
S Jin, RP Pang, JN Shen, G Huang, J Wang, JG Zhou - Apoptosis, 2007 - Springer
… of grifolin on human osteosarcoma cells. Our results demonstrated that grifolin induced … Grifolin induced the release of cytochrome c accompanied by activation of caspase-9, …
Number of citations: 92 link.springer.com
X Luo, L Li, Q Deng, X Yu, L Yang, F Luo, L Xiao… - European Journal of …, 2011 - Elsevier
… by grifolin. We observed that protein as well as mRNA level of DAPK1 was induced by grifolin in a … We found that grifolin increased both Ser392 and Ser20 phosphorylation levels of …
Number of citations: 81 www.sciencedirect.com
A Bouyahya, A El Allam, I Zeouk, D Taha, G Zengin… - Molecules, 2022 - mdpi.com
Grifolin is a volatile compound contained in essential oils of … Grifolin demonstrated beneficial effects for health via its … In addition, grifolin exhibited remarkable anti-cancer effects on …
Number of citations: 4 www.mdpi.com
DN Quang, T Hashimoto, Y Arakawa, C Kohchi… - Bioorganic & medicinal …, 2006 - Elsevier
Two new farnesyl phenols named grifolinones A and B, together with known grifolin and … of two grifolin molecules, which were connected by a C–C bond. Grifolinones A and B, grifolin, …
Number of citations: 73 www.sciencedirect.com
X Luo, L Hong, C Cheng, N Li, X Zhao, F Shi… - Cell Death & …, 2018 - nature.com
… Furthermore, we demonstrate that grifolin, a natural farnesyl phenolic compound originated … In addition, grifolin might be a promising lead compound in the intervention of high-CIMP …
Number of citations: 63 www.nature.com
X Luo, L Yang, L Xiao, X Xia, X Dong, J Zhong, Y Liu… - Oncotarget, 2015 - ncbi.nlm.nih.gov
… We found that grifolin suppressed adhesion, migration and invasion of high-… of grifolin against tumor metastasis was further confirmed in a metastatic mouse model. We found that grifolin …
Number of citations: 32 www.ncbi.nlm.nih.gov
J Song, MM Manir, SS Moon - Chemistry & biodiversity, 2009 - Wiley Online Library
Activity‐guided purification of a MeOH extract of the Korean wild mushroom Boletus pseudocalopus afforded three new grifolin derivatives, 1–3, along with four known phenolic …
Number of citations: 47 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.